molecular formula C12H15F3N2O B2538810 2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine CAS No. 1281603-94-8

2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B2538810
CAS No.: 1281603-94-8
M. Wt: 260.26
InChI Key: PGVROEQOEMUIEP-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring connected via a methoxy linker to a trifluoromethyl-substituted pyridine ring, a structure common in bioactive molecules . The piperidine moiety is a privileged scaffold in pharmacology, and the incorporation of the trifluoromethyl group is a well-established strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity . Compounds with this core structure have demonstrated relevance in pioneering research, including serving as key intermediates in the development of novel GPR119 agonists for treating metabolic diseases like diabetes . The structural motif is also explored in the design of potent antagonists for targets such as the TRPV1 vanilloid receptor for pain management , and as inhibitors of bacterial targets like MenA in tuberculosis drug discovery . Researchers value this reagent for its versatility in synthesizing more complex molecules aimed at modulating various biological pathways. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, drugs, cosmetics, or consumer products of any kind.

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-2-1-5-17-11(10)18-8-9-3-6-16-7-4-9/h1-2,5,9,16H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVROEQOEMUIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Halopyridine Intermediates

The most widely reported method for synthesizing 2-(piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine involves nucleophilic substitution of a halogenated pyridine precursor with a piperidinemethanol derivative. Key steps include:

Preparation of 3-(Trifluoromethyl)-2-chloropyridine

The synthesis begins with 3-(trifluoromethyl)pyridin-2-ol, where the hydroxyl group at position 2 is replaced by chlorine using phosphorus oxychloride (POCl₃) under reflux. This step achieves conversion rates >90%. The resulting 2-chloro-3-(trifluoromethyl)pyridine serves as the electrophilic intermediate for subsequent alkoxylation.

Alkoxylation with Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is typically protected as its tert-butyloxycarbonyl (BOC) derivative to prevent side reactions at the amine group. The BOC-protected alcohol is deprotonated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), forming a strong alkoxide nucleophile. Reaction with 2-chloro-3-(trifluoromethyl)pyridine at 80°C for 12–24 hours yields the BOC-protected intermediate, with reported yields of 65–75%. Final deprotection is achieved using hydrochloric acid (HCl) in dioxane, affording the target compound in 85–92% purity after recrystallization.

Table 1: Optimization of Alkoxylation Conditions
Parameter Condition 1 Condition 2 Optimal Condition
Solvent THF DMF THF
Base NaH K₂CO₃ NaH
Temperature (°C) 80 100 80
Yield (%) 72 58 72

Reductive Amination of Pyridine Precursors

Alternative routes employ reductive amination to construct the piperidine moiety directly on the pyridine scaffold. This method is advantageous for introducing structural diversity at the piperidine nitrogen.

Synthesis of 3-(Trifluoromethyl)-2-(4-piperidylmethoxy)pyridine

A two-step process involves:

  • Formation of an Imine Intermediate : 3-(Trifluoromethyl)-2-hydroxy-pyridine is reacted with 4-(aminomethyl)piperidine in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄), forming a Schiff base.
  • Reduction with Sodium Cyanoborohydride : The imine is reduced using NaBH₃CN in methanol at room temperature, yielding the secondary amine product. This method achieves modest yields (50–60%) but allows for late-stage functionalization of the piperidine ring.

Trifluoromethylation Strategies

While most syntheses assume pre-installed trifluoromethyl groups, electrophilic trifluoromethylation of pyridine derivatives offers an alternative pathway.

Direct Trifluoromethylation Using Umemoto’s Reagent

2-Hydroxypyridine undergoes trifluoromethylation at position 3 using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) in the presence of copper(I) iodide (CuI). The reaction proceeds at 60°C in dimethylformamide (DMF), achieving 40–50% conversion to 3-(trifluoromethyl)-2-hydroxypyridine. Subsequent chlorination and alkoxylation steps follow the nucleophilic substitution protocol outlined in Section 1.

Protecting Group Considerations

The choice of protecting groups significantly impacts synthetic efficiency:

BOC vs. Benzyl Protection

  • BOC Protection : Provides high stability under basic conditions but requires acidic deprotection (e.g., HCl/dioxane), which may degrade acid-sensitive trifluoromethyl groups.
  • Benzyl Protection : Removed via hydrogenolysis (H₂/Pd-C), compatible with trifluoromethyl groups but introduces flammability risks.
Table 2: Comparative Analysis of Protecting Groups
Group Deprotection Method Yield (%) Compatibility with CF₃
BOC HCl/dioxane 85 Moderate
Benzyl H₂/Pd-C 78 High

Challenges and Optimization

Regioselectivity in Alkoxylation

Competing substitution at position 4 of the pyridine ring is mitigated by steric hindrance from the trifluoromethyl group. Microwave-assisted synthesis at 120°C reduces reaction time to 2 hours while maintaining regioselectivity >95%.

Stability of the Trifluoromethyl Group

Prolonged exposure to strong acids (e.g., during BOC deprotection) may lead to partial defluorination. Neutralization with aqueous sodium bicarbonate immediately after deprotection minimizes this side reaction.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : A singlet at δ 3.4–3.6 ppm for the piperidine methylene group.
  • ¹⁹F NMR : A characteristic triplet at δ -60 to -65 ppm for the trifluoromethyl group.
  • Mass Spectrometry : Molecular ion peak at m/z 275.1 [M+H]⁺.

Industrial-Scale Adaptations

Patent CN105461617A discloses a cost-effective route using continuous flow chemistry:

  • Continuous Chlorination : POCl₃ is mixed with 3-(trifluoromethyl)pyridin-2-ol in a microreactor (residence time: 5 minutes).
  • In-line Alkoxylation : The chlorinated intermediate reacts with piperidin-4-ylmethanol in a packed-bed reactor containing immobilized NaH. This method achieves 90% conversion with a throughput of 1 kg/h, demonstrating scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a trifluoromethyl group and a piperidine-derived methoxy moiety. This unique structure contributes to its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity, which is crucial for crossing biological membranes and interacting with target proteins.

Medicinal Chemistry

  • Neuroprotective Effects : Compounds similar to 2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine have shown neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier makes them promising candidates for treating these conditions.
  • Antidepressant Activity : Research indicates that derivatives with similar structural features exhibit significant improvements in behavioral models of depression and anxiety. These findings suggest potential applications in developing antidepressant therapies.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which is critical in drug development. For instance, studies have shown that the trifluoromethyl substitution can enhance the potency of enzyme inhibitors compared to non-fluorinated counterparts .

Antimicrobial Activity

Research indicates that 2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effective inhibition against strains like methicillin-resistant Staphylococcus aureus (MRSA) . Such properties make it a candidate for developing new antimicrobial agents.

Agrochemical Applications

The compound's unique chemical properties allow it to be utilized in developing pesticides and herbicides. Its efficacy as an agrochemical has been noted in studies where trifluoromethyl-substituted compounds outperform traditional alternatives.

Case Study 1: Neuroprotective Efficacy

A study evaluated the neuroprotective effects of related compounds in animal models of neurodegenerative diseases. Results indicated significant reductions in neurodegeneration markers when treated with these compounds, suggesting their potential for therapeutic use in neuroprotection.

Case Study 2: Antimicrobial Efficacy

In vitro assessments demonstrated that 2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine exhibited potent activity against MRSA, highlighting its potential as a new therapeutic agent against antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The piperidine moiety may interact with biological receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Findings :

  • Core Structure : Pyridine cores (e.g., Compound 17) outperform benzene analogues (e.g., Compound 41) by 170-fold in potency, highlighting the pyridine’s role in π-π stacking or hydrogen bonding with LSD1’s FAD cofactor .
  • Substituent Position : The piperidin-4-ylmethoxy group at R3 is critical; shifting to piperidin-3-yl (Compound 42) reduces activity 22-fold .
  • R5 Optimization: A 4-cyanophenyl group at R5 enhances binding, likely through hydrophobic interactions with LSD1’s substrate-binding pocket .

TRPV1 Antagonists with Pyridine Scaffolds

In TRPV1 antagonist development, derivatives of 2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine (e.g., Compound 48 in ) were compared with analogues bearing alternative alkoxy groups:

Compound (ID) R3 Substituent TRPV1 IC50 Notes Reference
Compound 48 Piperidin-4-ylmethoxy Not reported Synthesized but activity data unspecified
Compound 43 (2,2-Dimethylcyclopropyl)methoxy Active* Cyclopropyl enhances metabolic stability
Compound 44 Cyclobutylmethoxy Active* Larger substituents may reduce bioavailability

Key Findings :

  • Substituent Flexibility : Alkoxy groups like cyclopropyl or cyclohexyl at R3 are tolerated, suggesting the TRPV1 binding pocket accommodates diverse hydrophobic groups .
  • Trifluoromethyl Role : The 3-trifluoromethyl group likely contributes to binding via hydrophobic and electrostatic interactions, a common feature in TRPV1 antagonists .

Key Findings :

  • Piperidine vs. Piperazine : Both substituents are effective in CYP51 inhibition, suggesting flexibility in targeting the enzyme’s active site .
  • Trifluoromethyl Group : Enhances lipophilicity and enzyme binding across analogues .

Biological Activity

2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine is C12H14F3NC_{12}H_{14}F_3N with a molecular weight of approximately 245.24 g/mol. The compound features a piperidine ring, a methoxy group, and a trifluoromethyl group attached to a pyridine ring, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC₁₂H₁₄F₃N
Molecular Weight245.24 g/mol
IUPAC Name2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells, including enzymes and receptors. It is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or proteases, disrupting cellular signaling pathways that lead to apoptosis in cancer cells.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in neurotransmission or cell signaling.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

Anticancer Properties

Research has demonstrated that this compound may possess anticancer activity. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in several cancer cell lines.

Case Study: Anticancer Activity

In a study involving MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, the compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50 ~ 17 µM) .

Toxicity Profile

The toxicity profile of the compound has been assessed in various studies. It has been shown to have low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses.

Toxicity ParameterValue
LD50 (oral)>2000 mg/kg
Skin IrritationYes (mild)

Recent Advances

  • Antibacterial Studies : A series of compounds structurally related to 2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine were tested for their ability to inhibit bacterial phosphopantetheinyl transferase, showing promising antibacterial activity without cytotoxic effects on human cells .
  • Anticancer Studies : Compounds with similar structures have been reported to induce apoptosis through caspase activation pathways in cancer cell lines .

Comparative Analysis

When comparing the biological activity of this compound with other similar compounds, it shows a unique profile due to the presence of the trifluoromethyl group, which enhances its potency against specific targets.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine?

Answer:
The synthesis typically involves nucleophilic substitution reactions and functional group transformations. A validated approach includes:

  • Step 1: Reacting 3-(trifluoromethyl)pyridine derivatives with a piperidin-4-ylmethoxy group under alkaline conditions (e.g., NaOH in dichlorethane) to introduce the ether linkage .
  • Step 2: Purification via column chromatography or recrystallization to achieve >99% purity, verified by HPLC and 1H^1H/13C^{13}C-NMR .
  • Key Consideration: Use anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.

Basic: What are the primary biological targets of this compound, and how are they identified?

Answer:
The compound is a potent inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) , an epigenetic enzyme overexpressed in cancers. Target identification involves:

  • Enzyme Assays: Measure inhibition using recombinant LSD1 and a fluorogenic substrate (e.g., H3K4me2 peptides) to determine IC50_{50} values .
  • Cellular Validation: Assess demethylase activity in cancer cell lines via Western blotting for H3K4me2/me1 levels .

Advanced: How do structural modifications (SAR) impact LSD1 inhibition potency?

Answer:
Key SAR insights from Wu et al. (2016) :

  • Core Structure: Replacing the pyridine core with benzene (e.g., Compound 41) reduces potency by ~170-fold (Ki = 4.9 μM vs. 0.65 μM for pyridine analogs).
  • Substituent Position: Piperidin-3-ylmethoxy derivatives (e.g., Compound 42) show reduced affinity compared to piperidin-4-ylmethoxy, highlighting stereoelectronic effects.
  • Methodology: Synthesize analogs, perform kinetic assays (Ki determination), and analyze binding modes via molecular docking.

Advanced: How can computational modeling optimize binding interactions with LSD1?

Answer:

  • 3D-QSAR Models: Correlate substituent properties (e.g., hydrophobicity, steric bulk) with activity to predict favorable modifications .
  • Molecular Dynamics (MD): Simulate ligand-enzyme complexes to assess stability of hydrogen bonds (e.g., with FAD cofactor) and hydrophobic packing .
  • Docking Validation: Use crystal structures (PDB: 2HKO) to validate poses and prioritize synthetic targets .

Advanced: How to resolve contradictions in activity data due to racemic mixtures?

Answer:

  • Chiral Separation: Use chiral HPLC or enzymatic resolution to isolate enantiomers.
  • Stereochemical Analysis: Compare Ki values of individual enantiomers (e.g., racemic Compound 42 has Ki = 650 nM, but pure enantiomers may differ significantly) .
  • Mechanistic Insight: Perform X-ray crystallography to determine if one enantiomer occupies the FAD-binding pocket more effectively .

Advanced: What in vivo models evaluate the compound’s therapeutic potential?

Answer:

  • Xenograft Models: Administer the compound (e.g., 10–50 mg/kg, oral) to mice bearing LSD1-driven tumors (e.g., prostate or AML models). Monitor tumor volume and H3K4me2 levels .
  • PK/PD Analysis: Measure plasma half-life, brain penetration (critical for CNS targets), and metabolite profiling via LC-MS .

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